3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

Catalog No.
S547948
CAS No.
1338320-94-7
M.F
C17H16N2O4S
M. Wt
344.38494
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-...

CAS Number

1338320-94-7

Product Name

3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

IUPAC Name

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.38494

InChI

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+

InChI Key

MGTIFSBCGGAZDB-VQHVLOKHSA-N

SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

MPT-0E028; MPT0E028; MPT 0E028

Description

The exact mass of the compound 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide is 344.08308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role as a Histone Deacetylase (HDAC) Inhibitor

The structure of 3-(1-Bs-2,3-dihydro-1H-Indol-5-yl)-N-OH-acrylamide shares similarities with known HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which can regulate gene expression. Studies have shown that 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines can act as HDAC inhibitors [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Exact Mass

344.08308

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-(1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

Dates

Modify: 2023-07-15
1: Chen CH, Chen MC, Wang JC, Tsai AC, Chen CS, Liou JP, Pan SL, Teng CM. Synergistic Interaction between the HDAC Inhibitor, MPT0E028, and Sorafenib in Liver Cancer Cells In Vitro and In Vivo. Clin Cancer Res. 2014 Mar 1;20(5):1274-87. doi: 10.1158/1078-0432.CCR-12-3909. Epub 2014 Feb 11. PubMed PMID: 24520095.
2: Chen MC, Chen CH, Wang JC, Tsai AC, Liou JP, Pan SL, Teng CM. The HDAC inhibitor, MPT0E028, enhances erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. Cell Death Dis. 2013 Sep 19;4:e810. doi: 10.1038/cddis.2013.330. PubMed PMID: 24052078; PubMed Central PMCID: PMC3789188.
3: Huang HL, Lee HY, Tsai AC, Peng CY, Lai MJ, Wang JC, Pan SL, Teng CM, Liou JP. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo. PLoS One. 2012;7(8):e43645. doi: 10.1371/journal.pone.0043645. Epub 2012 Aug 22. Erratum in: PLoS One. 2012;7(9). doi: 10.1371/annotation/ab4fff87-6a32-4718-aa4c-91658f164b8d. Huang, Han-Lin [corrected to Huang, Han-Li]. PubMed PMID: 22928010; PubMed Central PMCID: PMC3425516.

Explore Compound Types